
9H-Thioxanthene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthene-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClO2S It is a derivative of thioxanthene, characterized by the presence of a sulfonyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene-2-sulfonyl chloride typically involves the chlorination of 9H-thioxanthene-2-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
9H-Thioxanthene-2-sulfonic acid+SOCl2→9H-Thioxanthene-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and reagent concentrations, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Thioxanthene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thioxanthene moiety can be oxidized to form thioxanthone derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Thioxanthone Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthene-2-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonylation reactions can modify the structure and function of target molecules, leading to various chemical and biological effects.
Molecular Targets and Pathways:
Proteins and Peptides: Sulfonylation of amino acid residues can alter protein function and activity.
Organic Molecules:
Vergleich Mit ähnlichen Verbindungen
9H-Thioxanthene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzene Sulfonyl Chloride: Similar reactivity but lacks the thioxanthene moiety.
Toluene Sulfonyl Chloride: Commonly used in organic synthesis but has different steric and electronic properties.
Methanesulfonyl Chloride: Smaller and more reactive due to the presence of a methyl group instead of the thioxanthene structure.
Uniqueness: The presence of the thioxanthene moiety in this compound imparts unique photophysical properties and reactivity, making it distinct from other sulfonyl chlorides.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.
Eigenschaften
CAS-Nummer |
25559-86-8 |
|---|---|
Molekularformel |
C13H9ClO2S2 |
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
9H-thioxanthene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO2S2/c14-18(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2 |
InChI-Schlüssel |
YIIYTEJIAWQLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



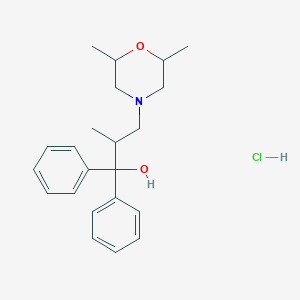
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

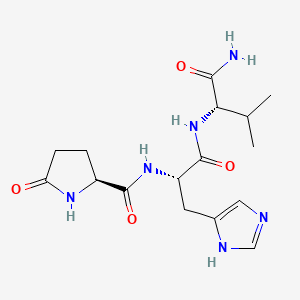
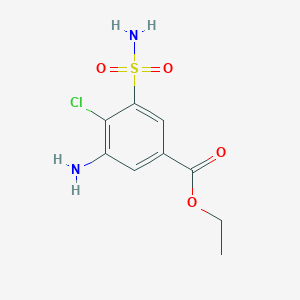
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)

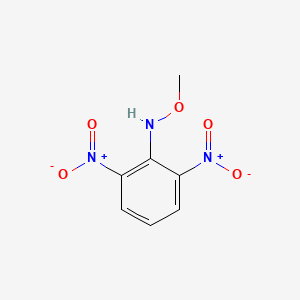
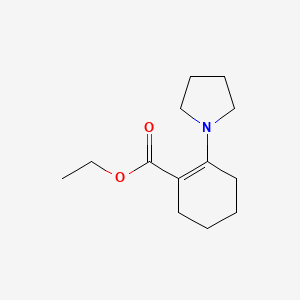
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)


![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
